molecular formula C14H15NO4 B8697380 ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No. B8697380
M. Wt: 261.27 g/mol
InChI Key: YPEKFTRFHMGZFY-UHFFFAOYSA-N
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Patent
US07709509B2

Procedure details

40.0 g 4-Methoxybenzamide was dissolved in 400 ml ethanol. The mixture was warmed to 50° C. and 48.8 ml ethyl-2-chloroacetoacetate was added in one portion. The resulting mixture was refluxed for four days. The reaction mixture was cooled and the solvent removed under reduced pressure. The resulting residue was purified by flash chromatography on silica gel to obtain 23.5 g 2-(4-Methoxy-phenyl)-4-methyl-oxazole-5-carboxylic acid ethyl ester as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][CH:4]=1.[CH2:12]([O:14][C:15](=[O:21])[CH:16](Cl)[C:17]([CH3:19])=O)[CH3:13]>C(O)C>[CH2:12]([O:14][C:15]([C:16]1[O:8][C:7]([C:6]2[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[N:9][C:17]=1[CH3:19])=[O:21])[CH3:13]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
48.8 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for four days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(O1)C1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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